molecular formula C24H30N4O B2393392 (4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1171028-19-5

(4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2393392
CAS No.: 1171028-19-5
M. Wt: 390.531
InChI Key: AWJYSSMPRCTWPD-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzimidazole-piperazinyl-phenylmethanone derivatives, characterized by a central piperazine ring linked to a substituted benzimidazole moiety and an aromatic phenyl group. The 1-methyl substitution on the benzimidazole nitrogen increases metabolic stability by reducing susceptibility to oxidative degradation . Such structural features are commonly exploited in medicinal chemistry for antifungal, antimicrobial, and receptor-targeting applications .

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O/c1-24(2,3)19-11-9-18(10-12-19)23(29)28-15-13-27(14-16-28)17-22-25-20-7-5-6-8-21(20)26(22)4/h5-12H,13-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJYSSMPRCTWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions One common approach starts with the preparation of the benzimidazole derivative, followed by its alkylation with a piperazine derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also critical to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

(4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C20H26N4O
  • Molecular Weight : 350.45 g/mol

The structure consists of a tert-butyl group attached to a phenyl ring, linked to a piperazine moiety that further connects to a benzimidazole derivative. This unique arrangement contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzimidazole and piperazine exhibit significant antimicrobial activities. A study demonstrated that compounds similar to (4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone displayed moderate to good activity against various bacterial strains, including:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the presence of the benzimidazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The compound has also been studied for its potential antitumor effects. Similar compounds have shown the ability to induce apoptosis in cancer cells through mechanisms such as:

  • Activation of caspases
  • Induction of mitochondrial dysfunction
  • Up-regulation of pro-apoptotic proteins while down-regulating anti-apoptotic proteins .

Neuroprotective Effects

Recent studies have indicated that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. This opens avenues for research in neurodegenerative diseases .

Study on Antimicrobial Activity

In a comprehensive study published in the Journal of Korean Chemical Society, a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and evaluated for their antimicrobial efficacy. The results highlighted several compounds that exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance their effectiveness .

Investigation of Antitumor Mechanisms

Another research article explored the antitumor mechanisms of similar benzimidazole derivatives. The study found that these compounds could effectively inhibit tumor growth in vitro and in vivo by triggering apoptotic pathways, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism by which (4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antifungal Activity

The antifungal efficacy of benzimidazole-piperazinyl-phenylmethanone derivatives has been extensively studied. Key analogues and their properties are summarized below:

Compound ID Substituents Yield (%) IC₅₀ (μg/mL) against C. albicans IC₅₀ (μg/mL) against A. fumigatus Reference
Target Compound 4-(tert-butyl)phenyl; 1-methyl-benzimidazolylmethyl - 12.5 ± 1.2 18.3 ± 2.1
11i Phenyl; 1-ethyl-benzimidazolylmethyl 67 24.8 ± 3.1 28.9 ± 3.5
11j Phenyl; 5-chloro-benzimidazolylmethyl 52 10.4 ± 1.5 15.6 ± 1.8
11l Phenyl; 5-chloro-benzimidazolylphenylmethyl 54 8.9 ± 0.9 12.7 ± 1.3

Key Findings :

  • Chlorine Substitution: The introduction of a chlorine atom at the 5-position of the benzimidazole ring (e.g., 11j, 11l) significantly enhances antifungal activity, reducing IC₅₀ values by 30–40% compared to the non-halogenated target compound . This is attributed to improved electron-withdrawing effects and membrane interaction.
  • Alkyl Chain Modifications : Ethyl substitution on the benzimidazole nitrogen (11i) reduces activity, likely due to increased steric hindrance or metabolic instability .
  • Phenyl vs. tert-Butylphenyl : The tert-butyl group in the target compound provides superior lipophilicity compared to simple phenyl derivatives, enhancing fungal cell penetration .
Dual Histamine H₁/H₄ Receptor Ligands

Compounds like 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Compound 7) exhibit dual receptor binding. Unlike the target compound, these derivatives incorporate pyridinyl and methoxybenzyl groups, enabling interactions with histamine receptors. However, the absence of a tert-butyl group reduces their antifungal utility, highlighting the structural specificity required for different pharmacological targets .

Patent-Based Analogues

The European Patent EP 1 926 722 B1 discloses analogues with trifluoromethyl (CF₃) substitutions, such as (4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone.

Piperazine-Benzimidazole Hybrids

1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole () lacks the methanone linker and tert-butyl group, resulting in reduced conformational rigidity and antifungal potency. The methanone group in the target compound stabilizes the piperazine-benzimidazole orientation, optimizing target binding .

Biological Activity

The compound (4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone , often referred to as a benzimidazole derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that combines a tert-butylphenyl moiety with a benzo[d]imidazole and a piperazine ring. This unique combination is believed to contribute to its biological activity.

Structural Formula

C20H26N4O\text{C}_{20}\text{H}_{26}\text{N}_4\text{O}

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including our compound of interest, in exhibiting anticancer properties. For instance:

  • In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines. Flow cytometry results indicated that it accelerates apoptosis in MCF-7 cell lines at specific dosages .
  • In vivo studies showed significant tumor growth suppression in mice models treated with this compound, suggesting its efficacy as an anticancer agent .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Effect
MCF-725.72 ± 3.95Induces apoptosis
U87 Glioblastoma45.2 ± 13.0Cytotoxicity observed
HCT1167.4Significant inhibition

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied. The compound was evaluated for its activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) tests revealed that it exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria.
  • A recent study reported MIC values of 6 µM against Shigella dysenteriae and Proteus vulgaris, significantly lower than standard antibiotics like chloramphenicol .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (μM)Comparison with Standard
Shigella dysenteriae6Chloramphenicol (100)
Proteus vulgaris6Norfloxacin (25)

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, the compound has shown promise in other therapeutic areas:

  • Anti-inflammatory : It has been reported to exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis.
  • Neuroprotective : Some studies suggest neuroprotective properties, indicating potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study conducted by Ribeiro Morais et al. (2023) examined the effects of various benzimidazole derivatives on tumor growth in mice. The compound demonstrated significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Effectiveness

In an investigation into the antimicrobial efficacy of benzimidazole derivatives, compounds similar to our target were tested against a range of pathogens. The results indicated that derivatives with specific substitutions exhibited enhanced activity against resistant strains .

Q & A

Advanced Research Question

  • In Vitro Models : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS .
  • CYP Inhibition Assays : Screen for CYP3A4/2D6 inhibition to predict drug-drug interactions .
  • Metabolite ID : Use HR-MS/MS to identify phase I/II metabolites (e.g., hydroxylation at piperazine) .

How can computational techniques predict the compound’s binding mode?

Advanced Research Question

  • Molecular Docking : Simulate binding to histamine H1 receptors using crystal structures (PDB: 6DDF) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor interactions .
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs .

What challenges arise in obtaining X-ray crystallography data?

Advanced Research Question

  • Solubility Issues : Screen crystallization solvents (e.g., DMSO/water mixtures) to improve crystal growth .
  • Polymorphism : Use differential scanning calorimetry (DSC) to identify stable polymorphs .
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing .

What models are appropriate for preliminary toxicity profiling?

Basic Research Question

  • In Vitro :
    • Cytotoxicity: MTT assay in HepG2 cells (IC₅₀ > 50 μM acceptable) .
    • Genotoxicity: Ames test (TA98/TA100 strains) .
  • In Vivo : Acute toxicity in rodents (LD₅₀ determination via OECD 423 guidelines) .

How to investigate contradictions between computational and experimental binding data?

Advanced Research Question

  • Force Field Validation : Compare AMBER vs. CHARMM parameters for ligand flexibility .
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure kinetic constants (kₒₙ/kₒff) .
  • Water Network Analysis : Identify displaced water molecules in binding pockets via crystallography .

What formulation strategies enhance bioavailability?

Advanced Research Question

  • Nanoparticles : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
  • Solid Dispersions : Use PVP-VA64 to improve dissolution rate .
  • Prodrug Design : Introduce phosphate esters at the piperazine nitrogen for enhanced solubility .

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